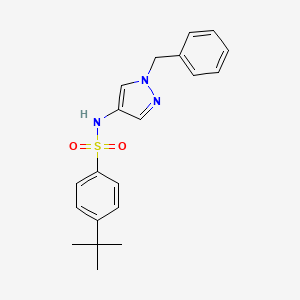
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide, also known as BAY 11-7082, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a crucial signaling pathway involved in inflammation, immunity, and cell survival. BAY 11-7082 has been shown to have various biochemical and physiological effects, making it a valuable tool for studying the role of NF-κB in different biological processes.
Mecanismo De Acción
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα. IκBα is an inhibitor protein that binds to NF-κB and prevents its translocation to the nucleus, where it regulates gene expression. In response to various stimuli such as cytokines, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.
This compound 11-7082 blocks the phosphorylation of IκBα by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for IκBα phosphorylation. This inhibition leads to the stabilization of IκBα and subsequent inhibition of NF-κB activation.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells by inducing apoptosis and autophagy. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
In addition, this compound 11-7082 has been shown to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the central nervous system. Microglia activation has been linked to neuroinflammation and neurodegeneration, and this compound 11-7082 has been shown to inhibit this activation and subsequent neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 has several advantages for lab experiments. It is a potent and selective inhibitor of NF-κB activation, making it a valuable tool for studying the role of NF-κB in different biological processes. It is also readily available and has a well-established synthesis method, making it easy to obtain for scientific research.
However, this compound 11-7082 also has some limitations for lab experiments. It has been shown to have some off-target effects, such as inhibiting the activity of the proteasome and inducing oxidative stress. These off-target effects may complicate the interpretation of experimental results and require careful consideration when designing experiments.
Direcciones Futuras
There are several future directions for the use of N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 in scientific research. One direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the investigation of the role of NF-κB in different biological processes, such as stem cell differentiation and aging.
In addition, this compound 11-7082 has potential therapeutic applications in various diseases such as cancer and neurodegenerative diseases. Further research is needed to investigate the efficacy and safety of this compound 11-7082 in these diseases and to develop more specific and targeted therapies.
Conclusion:
This compound 11-7082 is a valuable tool for studying the role of NF-κB in different biological processes. Its potent and selective inhibition of NF-κB activation has led to its widespread use in scientific research. However, its off-target effects and potential therapeutic applications require careful consideration when designing experiments and developing therapies. Future research is needed to further investigate the role of NF-κB in different biological processes and to develop more specific and targeted therapies.
Métodos De Síntesis
The synthesis of N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 1-benzyl-4-hydroxypyrazole in the presence of a base such as sodium hydroxide. The reaction yields this compound 11-7082 as a white solid with a purity of over 95%. The synthesis method has been well-established and is reproducible, making this compound 11-7082 readily available for scientific research.
Aplicaciones Científicas De Investigación
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide 11-7082 has been extensively used in scientific research to study the role of NF-κB in various biological processes. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Dysregulation of NF-κB has been linked to various diseases such as cancer, autoimmune disorders, and neurodegenerative diseases.
This compound 11-7082 has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This inhibition leads to the downregulation of NF-κB target genes and subsequent modulation of biological processes such as inflammation and cell survival.
Propiedades
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-4-tert-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-20(2,3)17-9-11-19(12-10-17)26(24,25)22-18-13-21-23(15-18)14-16-7-5-4-6-8-16/h4-13,15,22H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBZUNNEVMKBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)
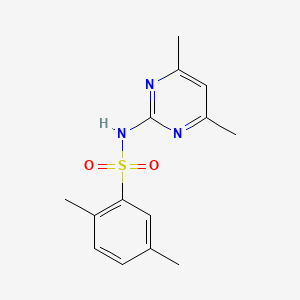

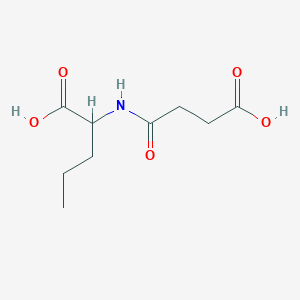
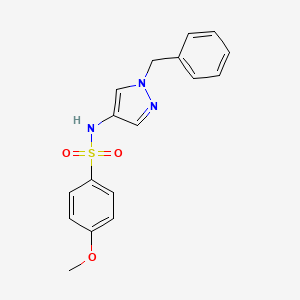
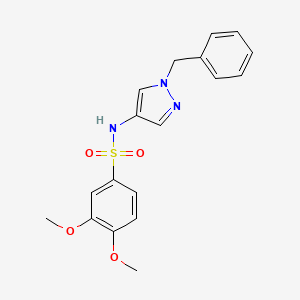
![N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7518128.png)
![2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B7518142.png)
